2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine
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Overview
Description
2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine is a complex heterocyclic compound that incorporates a thiazole ring, a pyrrolopyrrole moiety, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine typically involves multi-step organic synthesis
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Construction of Pyrrolopyrrole Core: The pyrrolopyrrole core can be constructed through a series of cyclization reactions involving appropriate precursors such as diamines and diketones.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Industrial Chemistry: It can be utilized in the synthesis of dyes, pigments, and catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific application.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrrolopyrrole Derivatives: Compounds such as diketopyrrolopyrroles are known for their applications in organic electronics and pigments.
Trifluoromethyl Pyridines: Compounds like trifluoromethylpyridine derivatives are used in pharmaceuticals and agrochemicals for their enhanced biological activity.
Uniqueness
2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15F3N4S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C15H15F3N4S/c16-15(17,18)11-1-3-19-13(7-11)21-8-10-2-5-22(12(10)9-21)14-20-4-6-23-14/h1,3-4,6-7,10,12H,2,5,8-9H2 |
InChI Key |
WHHRYPYDBLHIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=CC(=C3)C(F)(F)F)C4=NC=CS4 |
Origin of Product |
United States |
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